2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine
Description
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 2 and 5 and an amine group at position 2. This scaffold is of significant interest in medicinal chemistry due to its versatility in drug design, particularly in targeting enzymes and receptors involved in neurological disorders, cancer, and infectious diseases . The compound’s structure enables diverse synthetic modifications, allowing for fine-tuning of physicochemical and pharmacological properties.
Properties
IUPAC Name |
2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-4-12-8(10-5)7(9)6(2)11-12/h3-4H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGHYFBAFKKNLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C=C1)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, β-enaminones, or β-haloenones . One common method involves the reaction of 5-aminopyrazole with 2,4-pentanedione under reflux conditions to yield the desired product . The reaction is usually carried out in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction of nitro derivatives yields amines .
Scientific Research Applications
Medicinal Applications
Antimycobacterial Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase. For instance, a series of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated for their antimycobacterial properties. Some compounds exhibited significant in vitro growth inhibition of M.tb, demonstrating low hERG liability and good stability in mouse and human liver microsomes, indicating their potential as therapeutic agents against tuberculosis .
Cancer Therapeutics
The pyrazolo[1,5-a]pyrimidine scaffold has also been recognized for its anticancer properties. Compounds derived from this scaffold have shown selective protein inhibition and apoptosis-inducing capabilities. Notably, derivatives have been developed that act on various cancer cell lines, showcasing their potential as antitumor agents . The structural diversity achieved through synthetic modifications enhances their efficacy against different cancer types.
Corticotropin-Releasing Factor Type 1 Receptor Modulation
Another area of interest is the modulation of the corticotropin-releasing factor type 1 receptor. Compounds like MPZP have been studied for their ability to attenuate withdrawal-induced excessive drinking in alcohol dependence models without affecting non-dependent alcohol consumption . This suggests a potential application in treating addiction disorders.
Material Science Applications
Fluorophores and Dyestuffs
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines have led to their exploration as fluorophores in the dyestuff industry. Their ability to form crystals with notable conformational properties opens avenues for applications in materials science . The synthesis of these compounds has been optimized using microwave-assisted methods that ensure high yields and operational simplicity .
Photophysical Properties
The exceptional photophysical characteristics of pyrazolo[1,5-a]pyrimidines make them suitable candidates for various applications in material sciences. Their use as emerging fluorophores can be harnessed in optical devices and sensors due to their ability to emit light efficiently .
Synthesis and Structure-Activity Relationships
The synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-amine can be achieved through regioselective cyclocondensation reactions followed by electrophilic substitutions. Recent methodologies have highlighted one-pot syntheses that yield high purity products with minimal environmental impact . These advancements not only streamline the production process but also enhance the compound's applicability across different fields.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can disrupt various biochemical pathways, leading to therapeutic effects, such as anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pyrazolo[1,5-a]pyrimidine core is shared among several derivatives, but variations in substituent positions and functional groups lead to distinct biological and physicochemical profiles. Below is a comparative analysis:
Position of Amine Group
- Target Compound : 3-Amine substitution (position 3).
- MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine):
- (R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine :
Halogen and Aryl Substituents
- 3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine: Bromine at position 3 and 7-amine.
- 7-Chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine :
Extended Aromatic Systems
Biological Activity
2,5-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its potential therapeutic applications, including anticancer and enzyme inhibition properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fused ring system composed of pyrazole and pyrimidine moieties. This unique structure contributes to its biological activity by allowing interactions with various molecular targets.
The mechanism of action of this compound primarily involves its interaction with specific enzymes and receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thereby obstructing substrate access or modifying enzyme conformation. This mechanism underpins its potential as an enzyme inhibitor in various biochemical pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable investigation involved the synthesis of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines. In vitro assays against human breast cancer cell lines (MCF-7, MDA-MB231) demonstrated that while some derivatives exhibited promising growth inhibition, the specific activity of this compound itself requires further exploration .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological conditions. Studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance inhibitory potency. For instance, derivatives with dialkylamino groups showed significant selectivity and potency against nSMase2 .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is beneficial:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine | Different amino group position | Varies; needs further study |
| 3-Halo-pyrazolo[1,5-a]pyrimidines | Halogen substituents | Altered reactivity and potential activity |
| 3-Nitro-pyrazolo[1,5-a]pyrimidines | Nitro groups present | Potential for reduction to amines |
Case Studies
Several case studies have explored the biological activity of compounds within the pyrazolo[1,5-a]pyrimidine family:
- Synthesis and Evaluation : A study synthesized several new derivatives and assessed their antimicrobial and anticancer properties. Although direct results for this compound were not detailed, the findings suggest significant potential within this compound class .
- Microwave-Assisted Synthesis : Another investigation utilized microwave-assisted methods to create diverse pyrazolo[1,5-a]pyrimidine derivatives efficiently. The resulting compounds were screened for various biological activities including anticancer effects .
Q & A
Q. Q1. What are the primary synthetic routes for preparing 2,5-dimethylpyrazolo[1,5-a]pyrimidin-3-amine, and how can reaction pathways be optimized?
The compound is synthesized via condensation reactions. For example, Kranz et al. demonstrated the condensation of dehydroacetic acid (3-acetyl-2-hydroxy-6-methyl-4H-pyran-4-one) with thiosemicarbazide to form pyrazolo[1,5-c]pyrimidine derivatives. Pathway optimization involves selecting intermediates like diacetylacetone, which reacts with thiosemicarbazide to yield the desired product . Key parameters include temperature control (reflux in ethanol) and stoichiometric ratios. Reaction progress is monitored via TLC or HPLC, and purity is confirmed by melting point analysis and spectroscopic methods (NMR, IR) .
Q. Q2. How is structural confirmation achieved for this compound?
Structural elucidation relies on a combination of techniques:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups at C2/C5 and amine at C3) .
- IR spectroscopy : Peaks near 3300–3400 cm confirm the primary amine (-NH) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 177 for CHN) validate molecular weight .
Biological Activity and Mechanism
Q. Q3. What in vivo models are used to study the neuropharmacological effects of this compound?
In anxiety studies, the compound (as part of the CRF1 antagonist MPZP) was tested in genetically modified Wistar and msP rats. Dosages (e.g., 10 mg/kg, s.c., twice daily) were administered to evaluate corticotropin-releasing factor (CRF) and fatty acid amide hydrolase (FAAH) modulation. Behavioral assays (elevated plus maze, forced swim test) quantified anxiolytic effects .
Q. Q4. How does this compound interact with enzymatic targets like kinases?
Advanced studies focus on adenosine A2A or TRK kinase inhibition. For example, (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine (a derivative) binds to TRK via hydrogen bonding with the hinge region. Competitive inhibition assays (IC values) and molecular docking (AutoDock Vina) validate binding modes .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q5. What substituent modifications enhance the compound’s bioavailability or target selectivity?
- Methyl groups (C2/C5) : Improve metabolic stability by reducing oxidative degradation .
- Trifluoromethyl substitutions : Enhance lipophilicity and blood-brain barrier penetration (e.g., N-[2-(dimethylamino)ethyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine) .
- Pyrrolidine moieties : Increase affinity for CRF1 receptors (e.g., MPZP derivative in anxiety models) .
Q. Q6. How do data contradictions arise in SAR studies, and how are they resolved?
Discrepancies often stem from assay variability (e.g., cell lines vs. in vivo models). For instance, a compound showing TRK inhibition in vitro (IC = 10 nM) may lack efficacy in xenografts due to poor pharmacokinetics. Resolution involves:
- Dose-response refinement : Testing higher concentrations or alternative administration routes (e.g., intraperitoneal) .
- Metabolite profiling : HPLC-MS identifies active metabolites contributing to in vivo effects .
Analytical and Pharmacological Challenges
Q. Q7. What strategies mitigate low solubility in preclinical testing?
Q. Q8. How are radiolabeled analogs synthesized for pharmacokinetic studies?
F-labeled derivatives (e.g., [F]27) are prepared via nucleophilic substitution. HF is reacted with precursors like 3-(2,4-dichlorophenyl)-N-ethyl-N-(2-(2-tosyloxyethoxy)ethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine. Radiochemical purity (>99%) is confirmed by HPLC, and specific activity is quantified via γ-counting .
Data Reproducibility and Validation
Q. Q9. What validation protocols ensure consistency in biological assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
